N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide
Description
N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-oxo-1,2-dihydropyridin-3-yl group at position 5 and a 3-ethoxypropyl carboxamide moiety at position 2. This structure combines pharmacologically relevant motifs: the oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the dihydropyridinone fragment may confer conformational flexibility and interaction with biological targets .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-20-8-4-7-15-12(19)10-16-13(21-17-10)9-5-3-6-14-11(9)18/h3,5-6H,2,4,7-8H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBXLKNAKDRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NOC(=N1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₄ |
| Molecular Weight | 292.29 g/mol |
| CAS Number | 1574620-11-3 |
| IUPAC Name | N-(3-ethoxypropyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as 2-pyridinecarboxaldehyde and ethyl 3-bromopropanoate. The reaction conditions can vary based on the desired yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole have been tested against various bacterial strains. A study demonstrated that oxadiazoles show significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Klebsiella pneumonia | 30 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Properties
Oxadiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. The anti-inflammatory activity of N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole has been attributed to its ability to modulate signaling pathways involved in inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the antibacterial effects of oxadiazoles against clinical isolates of E. coli and S. aureus. The study found that the compound exhibited a dose-dependent inhibition of bacterial growth, with significant activity noted at concentrations as low as 25 µg/mL. This highlights the potential for developing new antibiotics based on this scaffold.
- Anti-inflammatory Mechanism Exploration : Another investigation explored the mechanism by which oxadiazole derivatives exert anti-inflammatory effects. Researchers observed that treatment with these compounds led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a possible therapeutic application in inflammatory diseases.
Scientific Research Applications
Cancer Therapy
Recent studies have indicated that compounds similar to N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide may act as inhibitors of critical proteins involved in cancer progression. For example, inhibitors targeting the bromodomain and extraterminal (BET) family proteins have shown promise in preclinical models. These proteins play a significant role in regulating gene expression related to cancer cell proliferation.
Case Study: Targeting Brd4
A study published in Nature Reviews highlighted the potential of small-molecule inhibitors targeting Brd4 for cancer therapy. These inhibitors can disrupt the interaction between Brd4 and acetylated histones, leading to decreased expression of oncogenes and subsequent tumor growth inhibition .
Anti-HIV Activity
The compound's structure suggests potential activity against HIV integrase, an enzyme critical for the viral replication process. Compounds with similar oxadiazole structures have been reported to exhibit significant antiviral activity.
Case Study: HIV Integrase Inhibitors
Research has demonstrated that certain oxadiazole derivatives can inhibit HIV integrase effectively. A patent describes a series of compounds that showed promising results in preclinical trials for HIV treatment . The ability to inhibit integrase may provide a pathway for developing new antiretroviral therapies.
Chemical Reactions Analysis
Reaction Pathway
-
Amidoxime Formation : Reaction of nitriles with hydroxylamine hydrochloride under basic conditions (e.g., K₂CO₃) to yield arylamidoximes .
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Cyclocondensation : Microwave-assisted solvent-free reaction of amidoximes with esters (e.g., ethyl hexanoate) in the presence of K₂CO₃ to form 1,2,4-oxadiazoles .
Example Reaction Conditions :
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Arylamidoxime (1a-f) | 1.00 mmol | Microwave (650 W, 8 min) | 80–90% |
| Ethyl hexanoate | 1.54 mmol | Solvent-free, K₂CO₃ catalyst |
Functionalization of the Oxadiazole Ring
The 5-(2-oxo-1,2-dihydropyridin-3-yl) substituent may undergo reactions typical of pyridone derivatives:
Potential Reactivity:
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Nucleophilic Substitution : Reactivity at the oxadiazole C-3 position with amines or alcohols under basic conditions .
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Hydrolysis : Acidic or basic hydrolysis of the oxadiazole ring to yield corresponding amides or nitriles, though this is less likely given the compound’s stability .
Stability Under Biological Conditions
The compound’s stability in physiological environments is critical for its biological activity (e.g., as an EGFR inhibitor ):
Key Stability Factors :
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Oxadiazole Ring : Resists hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.
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Carboxamide Group : Susceptible to enzymatic hydrolysis by proteases or esterases.
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Pyridone Moiety : May undergo redox reactions or form hydrogen bonds with biological targets.
Activity Trends :
Proposed Reaction Mechanism for Degradation
Under acidic conditions, the oxadiazole ring may undergo hydrolysis via:
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Protonation of the oxadiazole nitrogen.
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Nucleophilic attack by water at the C-3 position.
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Ring opening to form an intermediate acylurea.
Gaps in Current Research
No direct experimental data on this compound’s reactivity are available. Key unknowns include:
-
Catalytic hydrogenation : Potential reduction of the oxadiazole or pyridone rings.
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Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions at the pyridone C-3 position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives in the oxadiazole and pyridine families. Below is a comparative analysis based on available evidence:
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
Oxadiazole vs. Pyrazolo-pyridine Cores: The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to pyrazolo-pyridine cores, which are prone to oxidation .
Substituent Effects: The 3-ethoxypropyl chain in the target compound likely improves water solubility compared to shorter alkyl chains (e.g., ethyl or methyl in compounds) . Fluorophenyl and trifluoroethyl groups in analogues () enhance lipophilicity and membrane permeability but may increase toxicity risks .
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-ethoxypropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide, and how can its purity be optimized?
Synthesis typically involves coupling 1,2,4-oxadiazole-3-carboxylic acid derivatives with substituted amines under activating conditions. A validated approach includes using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF or THF, as demonstrated for analogous oxadiazole-carboxamide compounds . To optimize purity:
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement of high-resolution data to resolve potential disorder in the ethoxypropyl chain or oxadiazole-pyridinone core . For non-crystalline samples, combine -NMR (e.g., integration of dihydropyridinone protons) with high-resolution mass spectrometry (HRMS) to validate the molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to screen for kinase or hydrolase inhibition.
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines, with doxorubicin as a positive control.
- Molecular docking : Pre-screen against target proteins (e.g., kinases) using AutoDock Vina, guided by structural data from related oxadiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions may arise from assay variability or impurities. Mitigate by:
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and blood-brain barrier permeability.
- Molecular dynamics (MD) simulations : Simulate binding to serum proteins (e.g., albumin) to predict bioavailability .
- Validate predictions with experimental data (e.g., plasma protein binding assays) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent variation : Modify the ethoxypropyl group (e.g., replace with cyclopropane or shorter alkyl chains) to assess steric effects.
- Bioisosteric replacement : Replace the dihydropyridinone moiety with quinazolinone or pyrimidine rings .
- Use free-energy perturbation (FEP) calculations to prioritize synthetic targets .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Isotopic labeling : Synthesize - or -labeled analogs for tracking metabolic fate via NMR or mass spectrometry .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates to target enzymes .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways .
Methodological Considerations
Q. What analytical techniques are critical for stability studies under physiological conditions?
Q. How can cross-disciplinary approaches enhance research on this compound?
- Materials science : Study its electronic properties (e.g., HOMO/LUMO gaps) for optoelectronic applications .
- Environmental chemistry : Assess photodegradation in aqueous systems using simulated sunlight and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
